molecular formula C17H21ClN2O2 B001186 Tropisetron hydrochloride CAS No. 105826-92-4

Tropisetron hydrochloride

Cat. No. B001186
M. Wt: 320.8 g/mol
InChI Key: XIEGSJAEZIGKSA-LUNMCBQDSA-N
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Description

Tropisetron hydrochloride is a pharmaceutical compound synthesized from indol-3-carboxylic acid. Its synthesis involves chloride acetylation and condensation with tropic alcohol, resulting in an overall yield improvement from literature-reported 20% to 50% in some studies. The modification of synthesis processes, such as replacing oxalyl chloride with thionyl chloride, simplifies the reaction, improves yield, and makes the product suitable for scale-up production (Xu Xing-you, 2003).

Synthesis Analysis

Tropisetron hydrochloride's synthesis has been optimized over time to enhance yield and process simplicity. Various methods have been documented, including improvements on the synthesis process by altering chlorination techniques and condensation with tropic alcohol lithium, leading to yields up to 52.8% (Xiang Hong-lin, 2006). These optimizations contribute to a more efficient and industrially feasible production process.

Molecular Structure Analysis

Tropisetron hydrochloride's effectiveness can be attributed to its molecular structure, specifically designed to target and antagonize serotonin 3 (5-HT3) receptors. The molecule is a conjugate of an indole and a tropane group, where the indole portion is crucial for its activity as a partial agonist at α7 nicotinic acetylcholine receptors, suggesting a complex interaction with receptor sites that may contribute to its antiemetic properties (R. Papke et al., 2005).

Chemical Reactions and Properties

Tropisetron hydrochloride undergoes various chemical reactions during its metabolism, including oxidative hydroxylation of the indole ring and conjugation with glucuronic acid and sulfate. These metabolic pathways indicate the compound's dynamic interaction within biological systems, leading to the formation of several metabolites which are essential for its therapeutic action and elimination (V. Fischer et al., 1992).

Physical Properties Analysis

The physical properties of tropisetron hydrochloride, such as its solubility and stability, are crucial for its formulation and efficacy as a medication. While specific studies focusing on these aspects were not identified, the general chemical stability and solubility in water are important for its application in medical treatments, influencing its absorption, distribution, and method of administration.

Chemical Properties Analysis

Tropisetron hydrochloride's chemical properties, including its reactivity and interaction with other compounds, play a vital role in its pharmacological activity. For instance, its interaction with l-tryptophan under specific conditions, which is based on the fluorescence quenching effect, highlights its complex chemical behavior that can be utilized in analytical applications to determine tropisetron hydrochloride concentration in various samples (Xiashi Zhu et al., 2008).

Scientific Research Applications

  • Treatment of Cognitive Deficits in Schizophrenic Patients : Tropisetron, as a 5-HT3 receptor antagonist and alpha7 nicotinic receptor agonist, is effective in improving cognitive deficits in mice after phencyclidine administration. This suggests its potential use in treating cognitive deficits in schizophrenic patients (Hashimoto et al., 2006).

  • Chemotherapy-Induced Nausea and Emesis Prevention : Tropisetron hydrochloride is effective and safe in preventing nausea and emesis induced by chemotherapy, demonstrating similar results to other drugs like Navoban (Wu Hai, 2006).

  • Control of Cytokine Production in Severe Sepsis/Sepsis Shock : While Tropisetron can control excess cytokine production in severe sepsis or septic shock conditions, it does not significantly improve survival rates (Setoguchi et al., 2011).

  • Modulation of the Glycine Receptor : Tropisetron is a highly sensitive modulator of the glycine receptor, which is crucial for inhibition but not potentiation. This suggests its potential in specific receptor targeting (Yang et al., 2007).

  • Anti-inflammatory Effects in Experimental Colitis : In a rat model of experimental colitis, Tropisetron shows anti-inflammatory effects, indicating its potential therapeutic applications for inflammatory bowel disease (Mousavizadeh et al., 2009).

  • Improved Synthesis for Industrial Production : An improved synthesis method for Tropisetron hydrochloride avoids using flammable n-butyllithium, offering better safety, cost reduction, and improved yield, making it suitable for large-scale production (Feng, 2011).

  • Analytical Applications in Spectrofluorimetry : A new method using spectrofluorimetry effectively determines Tropisetron hydrochloride in real samples, showing good agreement with official methods and suggesting its use in analytical chemistry (Zhu et al., 2008).

Safety And Hazards

Tropisetron is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

One day of treatment with tropisetron improved both cognitive and P50 inhibition deficits, suggesting that longer term treatment with α7 nAChR agonists for these deficits in SCZ may be promising .

properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,18H,6-9H2,1H3;1H/t11-,12+,13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEGSJAEZIGKSA-KOQCZNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909756
Record name 3-Tropanyl-indole-3-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropisetron hydrochloride

CAS RN

105826-92-4
Record name Tropisetron monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105826924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Tropanyl-indole-3-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50909756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylic acid ester monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROPISETRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A19338Q2YO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
324
Citations
X Zhu, A Gong, B Wang, S Yu - Journal of luminescence, 2008 - Elsevier
… A new method to determine tropisetron hydrochloride with l-… on the fluorescence quenching effect of tropisetron hydrochloride on l-… applied to determine tropisetron hydrochloride in real …
Number of citations: 0 www.sciencedirect.com
C Peng, JX Lei - European Journal of Hospital Pharmacy, 2020 - ejhp.bmj.com
… sodium succinate and tropisetron hydrochloride is commonly … stability of tropisetron hydrochloride and methylprednisolone … succinate and tropisetron hydrochloride were obtained …
Number of citations: 0 ejhp.bmj.com
WD Zhang, XW Wang, ZD Chen, FZ Qin… - Ai Zheng= Aizheng …, 2007 - europepmc.org
… Tropisetron hydrochloride (Navoban), as a highly selective 5-hydroxytryptamine 3 (5-HT3) … This study was to evaluate the efficacy and safety of homemade tropisetron hydrochloride in …
Number of citations: 0 europepmc.org
RK Jani, G Krupa, A Gandhi, V Upadhye… - Journal of …, 2021 - academia.edu
The foremost objective of this research was to compare and evaluate natural super disintegrants with synthetic super disintegrants for the preparation of the orodispersible tablet. …
Number of citations: 0 www.academia.edu
JJ Wang, PC Wang, YH Liu, CC Chien - American journal of otolaryngology, 2002 - Elsevier
… Tropisetron hydrochloride (2 mg) and saline were used as controls. Materials and Methods: … 5 mg was more effective than 2 mg tropisetron hydrochloride and saline in the prevention of …
Number of citations: 0 www.sciencedirect.com
K Nomura, Y Fujimoto, K Taniguchi… - Gan to kagaku ryoho …, 2007 - europepmc.org
[Prophylactic effect of tropisetron hydrochloride against nausea and vomiting in patients receiving chemotherapy for hematological malignancies]. - Abstract - Europe PMC Sign in | …
Number of citations: 0 europepmc.org
L Yu, L Bao, Y Guo, X Guo - Journal of chromatography B, 2007 - Elsevier
… of tropisetron hydrochloride and ondansetron hydrochloride were prepared by dissolving accurately weighted tropisetron hydrochloride … Tropisetron hydrochloride stock solution was …
Number of citations: 0 www.sciencedirect.com
FC Chen, XY Shi, P Li, JG Yang, BH Zhou - Medicine, 2015 - ncbi.nlm.nih.gov
… tropisetron hydrochloride were combined and further diluted with 0.9% sodium chloride injection to final concentrations of butorphanol tartrate 0.08 mg/mL and tropisetron hydrochloride …
Number of citations: 0 www.ncbi.nlm.nih.gov
S Xu, H Li, YH Song, B Li, HB Cai - Cancer Research on Prevention …, 2009 - cabdirect.org
… All patients received tropisetron hydrochloride … Tropisetron hydrochloride plus different traditional Chinese medicine compounds was more effective than tropisetron hydrochloride alone …
Number of citations: 0 www.cabdirect.org
ATC Vet—QA04AA03, I Eur - drugster.org
As for Ondansetron. Fatigue, abdominal pain, and diarrhoea may also occur. Visual hallucinations, and an increase in blood pressure in patients with preexisting hypertension, have …
Number of citations: 0 drugster.org

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